
Methyl 3-(6-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(6-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The unique structure of this compound, featuring both fluoro and trifluoromethyl groups, makes it an interesting subject for research in medicinal chemistry and material science.
準備方法
The synthesis of Methyl 3-(6-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or a palladium-catalyzed cross-coupling reaction.
Introduction of Fluoro and Trifluoromethyl Groups: The fluoro and trifluoromethyl groups are introduced using electrophilic fluorination and trifluoromethylation reactions, respectively.
Esterification: The final step involves esterification of the propanoic acid derivative to form the methyl ester.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow chemistry and automated synthesis techniques.
化学反応の分析
Methyl 3-(6-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or trifluoromethyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various functionalized indole derivatives, which can be further utilized in synthetic chemistry.
科学的研究の応用
Methyl 3-(6-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Research into its potential therapeutic effects includes studies on its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and functional group compatibility.
作用機序
The mechanism of action of Methyl 3-(6-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethyl groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. These interactions can lead to inhibition or activation of target proteins, resulting in various biological effects.
類似化合物との比較
Similar compounds to Methyl 3-(6-fluoro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate include other indole derivatives with fluoro or trifluoromethyl groups. Examples include:
Methyl 3-(6-fluoro-1H-indol-3-yl)propanoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Methyl 3-(2-(trifluoromethyl)-1H-indol-3-yl)propanoate: Lacks the fluoro group, affecting its reactivity and interactions.
Methyl 3-(6-chloro-2-(trifluoromethyl)-1H-indol-3-yl)propanoate: Substitution of fluoro with chloro alters its electronic properties and reactivity.
The uniqueness of this compound lies in the combination of both fluoro and trifluoromethyl groups, which confer distinct chemical and biological characteristics, making it a valuable compound for research and development.
特性
分子式 |
C13H11F4NO2 |
|---|---|
分子量 |
289.22 g/mol |
IUPAC名 |
methyl 3-[6-fluoro-2-(trifluoromethyl)-1H-indol-3-yl]propanoate |
InChI |
InChI=1S/C13H11F4NO2/c1-20-11(19)5-4-9-8-3-2-7(14)6-10(8)18-12(9)13(15,16)17/h2-3,6,18H,4-5H2,1H3 |
InChIキー |
YBOATSUEZLIWEB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC1=C(NC2=C1C=CC(=C2)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![oxygen(2-);4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate;zirconium(4+);tetrahydroxide](/img/structure/B14772554.png)
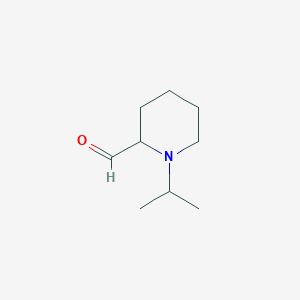
![Tert-butyl 3-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14772563.png)
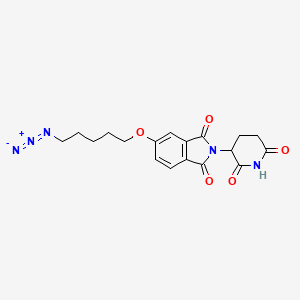
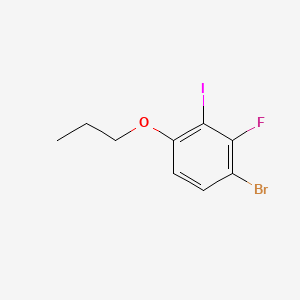
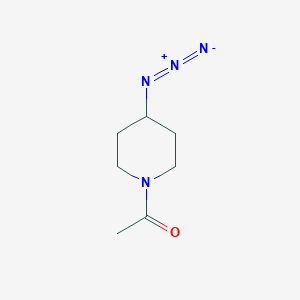
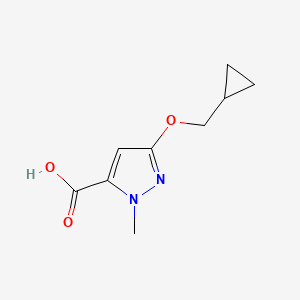
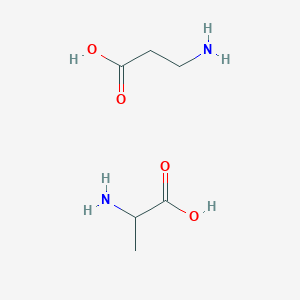
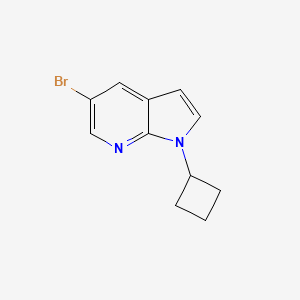
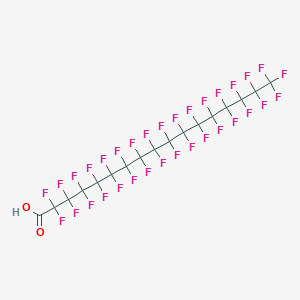
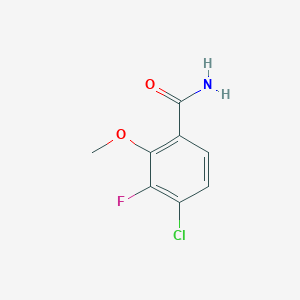


![3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B14772612.png)
